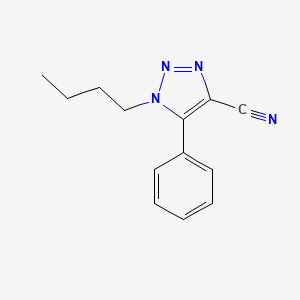
1-(4-Chloro-1H-pyrazol-1-yl)-2-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-1H-pyrazol-1-yl)-2-propanone is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a chloro-substituted pyrazole ring attached to a propanone moiety
准备方法
The synthesis of 1-(4-Chloro-1H-pyrazol-1-yl)-2-propanone typically involves the reaction of 4-chloro-1H-pyrazole with a suitable propanone derivative. One common method is the cyclocondensation of hydrazine with a carbonyl compound, followed by chlorination. Industrial production methods may involve the use of transition-metal catalysts, photoredox reactions, or one-pot multicomponent processes to enhance yield and efficiency .
化学反应分析
1-(4-Chloro-1H-pyrazol-1-yl)-2-propanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives
科学研究应用
1-(4-Chloro-1H-pyrazol-1-yl)-2-propanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments
作用机制
The mechanism of action of 1-(4-Chloro-1H-pyrazol-1-yl)-2-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted pyrazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways by binding to key regulatory molecules .
相似化合物的比较
1-(4-Chloro-1H-pyrazol-1-yl)-2-propanone can be compared with other pyrazole derivatives, such as:
(4-Chloro-1H-pyrazol-1-yl)acetonitrile: Similar in structure but with a nitrile group instead of a propanone moiety.
2-(4-Chloro-1H-pyrazol-1-yl)ethanamine: Contains an ethanamine group, offering different reactivity and applications.
Hydrazine-coupled pyrazoles: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities
属性
CAS 编号 |
1006456-91-2 |
|---|---|
分子式 |
C6H7ClN2O |
分子量 |
158.58 g/mol |
IUPAC 名称 |
1-(4-chloropyrazol-1-yl)propan-2-one |
InChI |
InChI=1S/C6H7ClN2O/c1-5(10)3-9-4-6(7)2-8-9/h2,4H,3H2,1H3 |
InChI 键 |
ARTBMUVJLRWWPY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CN1C=C(C=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinolin-3-yl]-2-(3,4-dimethoxyphenyl)ethanimidamide](/img/structure/B14144243.png)
![5-[(4-Chloro-2,3-dihydro-1,1-dioxido-3-thienyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B14144244.png)




![2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B14144291.png)
![2-[(14-Propan-2-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaen-6-yl)sulfanyl]acetamide](/img/structure/B14144295.png)






